FRAX486 is a potent, selective, small-molecule inhibitor of group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. [ [], [], [] ] PAKs are serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, survival, motility, and morphology. [ [], [], [], [] ] They are activated by small GTPases, Rac1 and Cdc42, and are often overexpressed in various cancers. [ [], [] ] Due to its inhibitory effect on PAKs, FRAX486 has emerged as a valuable tool in scientific research for investigating the roles of PAKs in various cellular processes and diseases, including cancer, neurological disorders, and fungal infections. [ [], [], [] ]
FRAX486 functions as an ATP-competitive inhibitor of group I PAKs (PAK1, PAK2, and PAK3). [ [], [], [] ] It binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thereby inhibiting their catalytic activity. [ [] ] By inhibiting PAK activity, FRAX486 disrupts downstream signaling pathways involved in various cellular processes, including actin cytoskeleton dynamics, cell proliferation, and survival. [ [], [] ] For example, FRAX486 has been shown to:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2